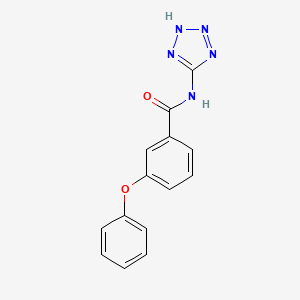![molecular formula C14H15NO2 B7465918 N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of anandamide, an endocannabinoid that is involved in the regulation of pain, mood, and appetite. AM404 has been shown to modulate the endocannabinoid system and to have analgesic, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide acts as a reuptake inhibitor of anandamide and as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) channel. By inhibiting the reuptake of anandamide, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide increases the levels of this endocannabinoid in the synaptic cleft, leading to the activation of cannabinoid receptors and the modulation of neurotransmitter release. By activating the TRPV1 channel, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide induces calcium influx and the release of neuropeptides, resulting in analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been shown to modulate various biochemical and physiological processes, including pain perception, inflammation, oxidative stress, and neuroprotection. N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been reported to reduce the release of pro-inflammatory cytokines and to inhibit the activation of microglia and astrocytes, which are involved in neuroinflammation. N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has also been shown to protect against oxidative stress by increasing the levels of glutathione and reducing the levels of reactive oxygen species. Furthermore, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been reported to promote neuroprotection by preventing excitotoxicity and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has several advantages for lab experiments, including its selective modulation of the endocannabinoid system, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has some limitations, including its low solubility in water, its instability under acidic conditions, and its potential for non-specific effects. Therefore, careful experimental design and validation are required to ensure the specificity and reproducibility of the results.
Orientations Futures
Include the optimization of N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide synthesis and formulation, the development of novel analogs and derivatives, and the elucidation of the molecular mechanisms of N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide action.
Méthodes De Synthèse
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide can be synthesized by reacting anandamide with arachidonic acid and ethanolamine in the presence of sulfuric acid. The reaction proceeds through a series of steps, including esterification, amidation, and cyclization. The yield of N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide is typically low, and the purification process is complex. Alternative synthesis methods have been proposed, including the use of microwave irradiation and enzyme-catalyzed reactions.
Applications De Recherche Scientifique
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been studied in various preclinical and clinical models of pain, inflammation, and neurodegenerative diseases. In animal models, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been shown to reduce pain sensitivity and inflammation, to protect against ischemia and oxidative stress, and to improve cognitive function. In humans, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been tested as a potential treatment for chronic pain, migraine, and multiple sclerosis. However, the clinical efficacy of N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide is still unclear, and further studies are needed to determine its safety and therapeutic potential.
Propriétés
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-6-3-4-7-12(10)11(2)15-14(16)13-8-5-9-17-13/h3-9,11H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQAEWDWYURQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
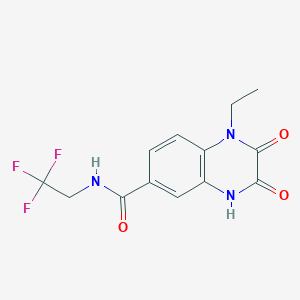
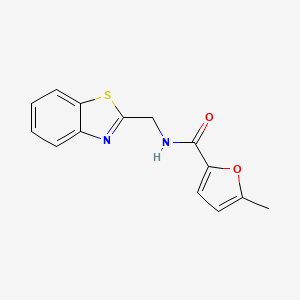
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)
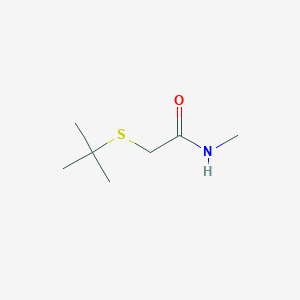
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)

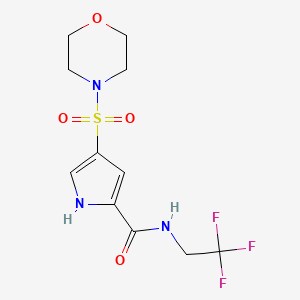
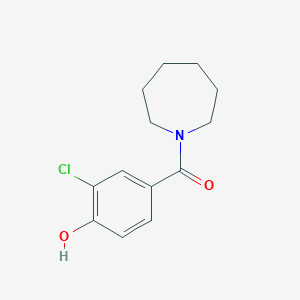
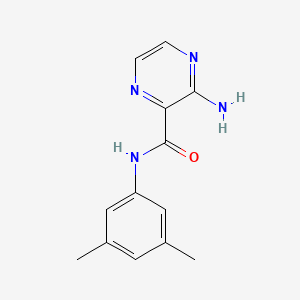

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)
